2-oxo-3H-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
2-oxo-3H-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3H-1,8-naphthyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, yielding the desired naphthyridine derivative in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Multicomponent reactions (MCRs) have been explored to efficiently generate complex molecular architectures, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-oxo-3H-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-oxo-3H-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound have shown promise in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-oxo-3H-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death . In anticancer applications, it may interfere with topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A closely related compound with similar structural features but different functional groups.
Quinolones: A class of compounds that share the naphthyridine core and are known for their antibacterial properties.
Uniqueness
2-oxo-3H-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-oxo-3H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)4-5-2-1-3-10-7(5)11-8/h1-4,6H,(H,13,14) |
InChI Key |
KWUAHCLPSQDEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C(=O)N=C2N=C1)C(=O)O |
Origin of Product |
United States |
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